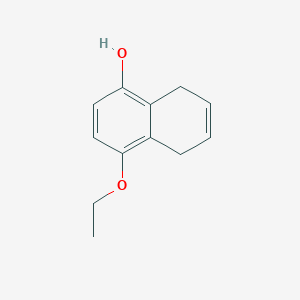
4-Ethoxy-5,8-dihydronaphthalen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-5,8-dihydronaphthalen-1-ol is a chemical compound with the molecular formula C12H16O2 It is a derivative of naphthalene, characterized by the presence of an ethoxy group and a hydroxyl group on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-5,8-dihydronaphthalen-1-ol typically involves the ethoxylation of 5,8-dihydronaphthalen-1-ol. The reaction can be carried out using ethyl iodide in the presence of a base such as potassium carbonate. The reaction conditions generally include heating the mixture under reflux to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-5,8-dihydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding ethoxy-naphthalene derivative.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ethoxy-5,8-dihydronaphthalen-1-one.
Reduction: Formation of 4-ethoxy-5,8-dihydronaphthalene.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
4-Ethoxy-5,8-dihydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-5,8-dihydronaphthalen-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
5,8-Dihydronaphthalen-1-ol: Lacks the ethoxy group, making it less lipophilic.
4-Methoxy-5,8-dihydronaphthalen-1-ol: Contains a methoxy group instead of an ethoxy group, which can affect its reactivity and biological activity.
4-Ethoxy-1-naphthol: Similar structure but lacks the dihydro component, which can influence its chemical properties.
Uniqueness
4-Ethoxy-5,8-dihydronaphthalen-1-ol is unique due to the presence of both the ethoxy and hydroxyl groups on the naphthalene ring, which confer distinct chemical and biological properties
Propiedades
Número CAS |
89991-11-7 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
4-ethoxy-5,8-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C12H14O2/c1-2-14-12-8-7-11(13)9-5-3-4-6-10(9)12/h3-4,7-8,13H,2,5-6H2,1H3 |
Clave InChI |
YLELXBUOMWNUOR-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C2CC=CCC2=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


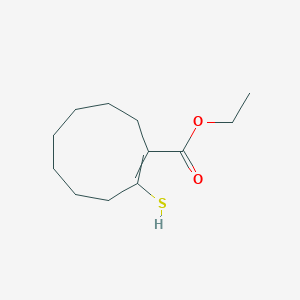
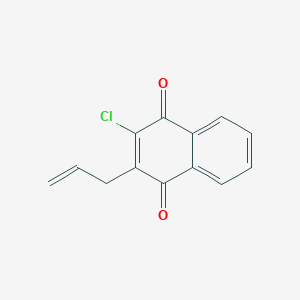
![5,12-Dimethoxynaphtho[2,3-a]azulene](/img/structure/B14396805.png)
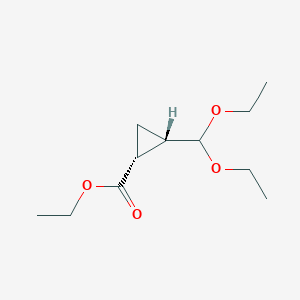
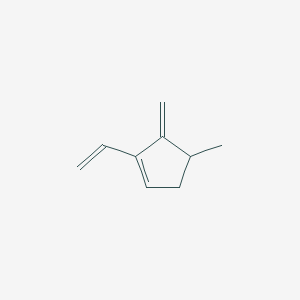

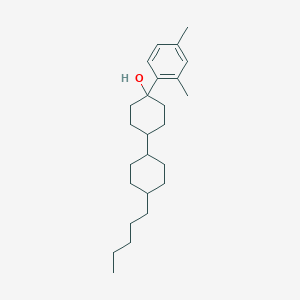
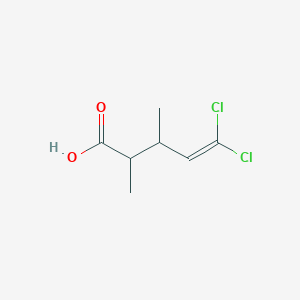

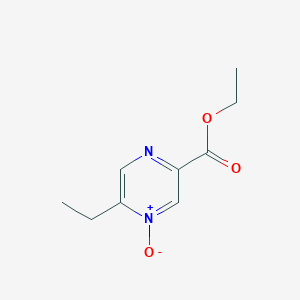
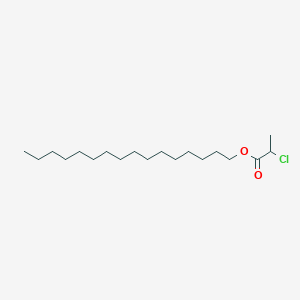
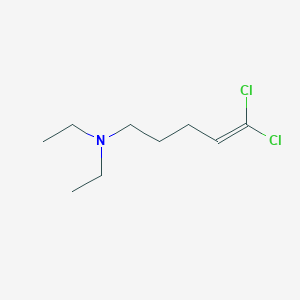
![N'-{3-[2-(4-Chlorophenyl)-2-hydroxyethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14396869.png)
![1-[(2R)-2-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B14396873.png)
